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Compound of Interest |

3-(Benzyloxy)-4-bromobenzoic
Compound Name:
acid
CAS No.: 17054-27-2
\ J

Executive Summary

3-(Benzyloxy)-4-bromobenzoic acid is a versatile tris-functionalized aromatic scaffold
essential in modern medicinal chemistry. Its structure integrates three distinct reactive handles:
a carboxylic acid for amide/ester formation, an aryl bromide for transition-metal-catalyzed
cross-coupling, and a benzyloxy group serving either as a robust protecting group or a
hydrophobic pharmacophore. This "Triad of Reactivity" makes it a privileged intermediate for
synthesizing kinase inhibitors, GPCR ligands, and complex heterocycles where orthogonal
functionalization is required.

Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[9]
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Property Data

IUPAC Name 3-(Benzyloxy)-4-bromobenzoic acid

CAS Number 17054-27-2

Molecular Formula C14H11BrOs

Molecular Weight 307.14 g/mol

Appearance White to off-white crystalline solid

Melting Point 188-192 °C (Typical range)

Solubility Soluble in DMSO, DMF, MeOH; sparingly
soluble in water

pKa (Calc.) ~4.0 (Carboxylic acid)

Synthetic Framework

The synthesis of 3-(benzyloxy)-4-bromobenzoic acid typically proceeds via the regioselective
functionalization of a benzoic acid core. The most robust route involves the O-benzylation of
the commercially available precursor, 3-hydroxy-4-bromobenzoic acid.

Retrosynthetic Analysis

The target molecule can be disconnected at the benzyl ether linkage, revealing benzyl bromide
and 3-hydroxy-4-bromobenzoic acid as the primary synthons. The hydroxy-bromo precursor
itself can be derived from 3-hydroxybenzoic acid (via bromination) or 4-amino-3-
hydroxybenzoic acid (via Sandmeyer reaction), though commercial sourcing is standard for
efficiency.

Synthesis Workflow (Diagram)

Step 2: Recovery

Major Path (Controlled Eq.
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(CAS: 14348-38-0) K2CO3, DMF, 60°C
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Figure 1: Synthetic pathway for 3-(benzyloxy)-4-bromobenzoic acid. Direct mono-alkylation
is possible with controlled stoichiometry, but bis-alkylation (ester formation) often requires a
subsequent hydrolysis step.

Detailed Experimental Protocols
Protocol A: Selective O-Benzylation

This protocol is designed to maximize the yield of the ether-acid while minimizing ester
formation (over-alkylation).

Reagents:

e 3-Hydroxy-4-bromobenzoic acid (1.0 equiv)

e Benzyl bromide (BnBr) (1.1 equiv)

o Potassium carbonate (K2COs) (2.5 equiv)

e Solvent: N,N-Dimethylformamide (DMF) or Acetone
Step-by-Step Methodology:

» Dissolution: Charge a round-bottom flask with 3-hydroxy-4-bromobenzoic acid (e.g., 10
mmol) and anhydrous DMF (5 mL/mmol).

o Base Addition: Add K2COs (25 mmol) in a single portion. Stir at room temperature for 15
minutes to generate the phenoxide/carboxylate dianion.

» Alkylation: Add Benzyl bromide (11 mmol) dropwise via syringe.

o Critical Control: To favor ether formation over ester formation, maintain the reaction at
room temperature initially. If conversion is slow, heat to 50°C. The carboxylate is less
nucleophilic than the phenoxide in polar aprotic solvents, but esterification can still occur.

e Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
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o Note: If the bis-benzylated product (ester-ether) is observed, proceed to Step 5
(Hydrolysis). If exclusively the ether-acid is formed (rare without strict control), proceed to
Step 6.

e Hydrolysis (If Ester Formed):
o Add LiOH (2.0 equiv) and water (equal volume to DMF) directly to the reaction mixture.

o Stir at 60°C for 2 hours. This selectively cleaves the benzyl ester while leaving the benzyl
ether intact.

o Workup:
o Dilute with water and acidify to pH ~3 with 1M HCI.
o Extract with Ethyl Acetate (3x).
o Wash combined organics with brine, dry over Na2SOa4, and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(SiO2, Hexane/EtOAc gradient).

Validation Criteria:

e 1H NMR (DMSO-ds): 8 5.25 (s, 2H, Ph-CH2-0), 7.30-7.50 (m, 5H, Bn-Ar), 7.60-7.80 (m, 3H,
Core Ar), 13.1 (br s, 1H, COOH).

e LC-MS: [M-H]~ peak at 305/307 (Br isotope pattern).

Reactivity & Functionalization Strategies

The utility of 3-(benzyloxy)-4-bromobenzoic acid lies in its orthogonal reactivity. The three
functional groups allow for sequential modification without cross-interference.

The "Triad of Reactivity"
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Functional Group Reactivity Profile Strategic Application

Amide coupling (EDC/HOBY),
Carboxylic Acid (-COOH) Nucleophilic acyl substitution Esterification, Curtius
Rearrangement (to aniline).

Suzuki-Miyaura (C-C),
Aryl Bromide (-Br) Electrophile for Pd-catalysis Buchwald-Hartwig (C-N),
Sonogashira (C-C).

Protecting group (cleaved by
Benzyl Ether (-OBn) Masked Phenol H2/Pd-C or BBrs) or
hydrophobic interaction site.

Functionalization Workflow (Diagram)

3-(Benzyloxy)-4-bromobenzoic acid

Site: Br BSite: COOH Site: OBn

Suzuki Coupling Amide Coupling Hydrogenolysis
(Ar-B(OH)2, Pd(PPh3)4) (R-NH2, HATU, DIPEA) (H2, Pd/C)

Biaryl Derivative Amide Derivative 3-Hydroxy-4-bromobenzoic acid
(Core Scaffold Extension) (Drug Delivery/Binding) (Deprotection)
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Figure 2: Divergent synthesis pathways utilizing the orthogonal handles of the scaffold.

Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds

The 3,4-disubstituted benzoic acid motif is ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR).
The benzyloxy group often mimics the hydrophobic pocket interactions of ATP, while the
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bromide allows for the attachment of solubilizing groups or heteroary! hinges via Suzuki
coupling.

e Case Study Logic: In the development of EGFR inhibitors, the 3-position often tolerates
bulky ethers (like benzyloxy or fluoro-benzyloxy) to occupy the hydrophobic region near the
gatekeeper residue. The 4-position is then coupled to an aniline or heterocycle to engage the
hinge region.

GPCR Ligands

For G-Protein Coupled Receptors, the carboxylic acid moiety is frequently converted to a
bioisostere (e.g., tetrazole, oxadiazole) or an amide to form hydrogen bonds with receptor
residues (e.g., Lysine or Arginine). The benzyl group provides necessary lipophilicity to cross
the blood-brain barrier (BBB) or penetrate lipid membranes.

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "elaborated fragment.”
e Grow: Use the acid to attach a linker.
e Link: Use the bromide to attach a second fragment.

o Optimize: Vary the benzyl ether (e.g., to 3-methoxy, 3-phenoxy) in late-stage optimization to
tune metabolic stability and potency.

Troubleshooting & Optimization
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Issue

Probable Cause

Solution

Low Yield in Benzylation

Formation of Benzyl Ester (Bis-

alkylation)

Use strictly 1.1 equiv of BnBr.
If ester forms, perform in situ
hydrolysis with LIOH/MeOH.

Incomplete Suzuki Coupling

Steric hindrance from ortho-

benzyloxy group

Switch to active catalysts like
Pd(dppf)Clz or XPhos Pd G2.
Increase temperature to
100°C.

Debenzylation during Coupling

Lewis acidic conditions or high

H2 pressure

Avoid Lewis acids (BBr3, AlCI3)
if the benzyl group is intended
to remain. Use mild bases
(K3POa).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. fluorochem.co.uk [fluorochem.co.uk]

e To cite this document: BenchChem. [Comprehensive Guide to 3-(Benzyloxy)-4-
bromobenzoic Acid: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b097236#3-benzyloxy-4-
bromobenzoic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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